3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a 1,4-oxazepane moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including monoamine reuptake inhibition, which may have implications for treating various neurological disorders.
This compound belongs to the class of pyrimidine derivatives, specifically those containing oxazepane rings. Pyrimidines are a category of nitrogen-containing heterocycles that play a significant role in biological systems, while oxazepanes are seven-membered rings containing both nitrogen and oxygen.
The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one typically involves several organic reactions. A general synthetic route may include the following steps:
Technical details regarding specific reagents and conditions for each step are crucial for replicating the synthesis in a laboratory setting .
The molecular structure of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one features:
The compound's molecular formula is C_{12}H_{14}N_{4}O, with a molecular weight of approximately 230.27 g/mol. The structural representation can be depicted as follows:
The chemical reactivity of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one can include:
Technical details regarding reaction conditions (solvents, temperatures, catalysts) are essential for optimizing yields and selectivity .
The mechanism of action for 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one primarily revolves around its activity as a monoamine reuptake inhibitor. This process involves:
Data supporting this mechanism can be derived from pharmacological studies demonstrating its effects on neurotransmitter levels in animal models .
Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions .
3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one has potential applications in:
Given its structural characteristics and biological activities, this compound represents a promising area for further research and development in medicinal chemistry .
The synthesis of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one relies on sequential functionalization of halogenated pyrimidine intermediates. A representative approach begins with 4,6-dichloropyrimidine, where selective N-alkylation at the N3 position introduces the methyl group under basic conditions (e.g., potassium carbonate in DMF), yielding 4,6-dichloro-3-methylpyrimidine. Subsequent regioselective nucleophilic aromatic substitution (SNAr) at the C6 position with 1,4-oxazepane exploits the enhanced lability of the C6 chlorine due to the electron-withdrawing N3-methyl group. This reaction typically requires polar aprotic solvents (acetonitrile or DMF) and elevated temperatures (80–100°C) to achieve >85% conversion [1]. Alternative routes employ in situ activation of pyrimidinones: For example, 6-hydroxy-3-methylpyrimidin-4(3H)-one may be converted to the corresponding chloropyrimidine using phosphorus oxychloride prior to oxazepane coupling, though this method introduces additional purification challenges due to phosphonate byproducts [5].
Table 1: Comparative Yields in Pyrimidine-Oxazepane Coupling
Pyrimidine Precursor | Coupling Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
4,6-Dichloro-3-methylpyrimidine | 1,4-Oxazepane | 100 | 87 |
4-Chloro-6-iodo-3-methylpyrimidine | 1,4-Oxazepane | 80 | 92 |
6-Hydroxy-3-methylpyrimidin-4(3H)-one | POCl₃ then oxazepane | 110 | 78 |
Regioselectivity presents significant hurdles during oxazepane conjugation due to:
Late-stage derivatization of the pyrimidinone C2 position employs catalytic coupling strategies:
The inherent low aqueous solubility of 3-methyl-6-(1,4-oxazepan-4-yl)pyrimidin-4(3H)-one (logP ~1.8, solubility <5 µg/mL) is addressed through strategic modifications:
Table 2: Solubility-Potency Relationships in Structural Analogs
Structural Modification | logP Change | Aqueous Solubility (µM) | Relative Potency (%) |
---|---|---|---|
None (parent compound) | 1.82 (ref) | <5 | 100 |
C2-Morpholine | -1.1 | 48 | 65 |
Oxazepane→1,4-oxazocane | -0.7 | 16 | 60 |
Phenyl→4-(trifluoromethyl)phenyl | +0.3 | <5 | 210 |
Phenyl→3-pyridyl | -0.9 | 85 | 92 |
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9